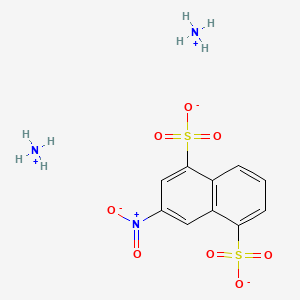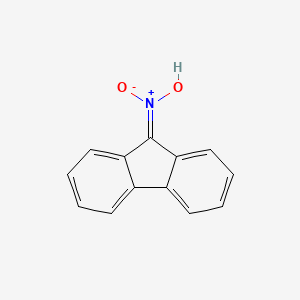
N-hydroxyfluoren-9-imine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxyfluoren-9-imine oxide is a chemical compound that belongs to the class of imine oxides It is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the imine group, which is further bonded to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxyfluoren-9-imine oxide can be synthesized through the oxidation of the corresponding imine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a base. The reaction typically proceeds under mild conditions, with the imine being treated with hydrogen peroxide and a base such as sodium hydroxide to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-hydroxyfluoren-9-imine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrones or other oxidized derivatives.
Reduction: Reduction of this compound can yield the corresponding amine or hydroxylamine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxy acids.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Nitrones, oximes, and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Substituted imine oxides with different functional groups.
Scientific Research Applications
N-hydroxyfluoren-9-imine oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-hydroxyfluoren-9-imine oxide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in various biochemical pathways, leading to the formation of reactive intermediates that can exert biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyfluorene: A related compound with a hydroxyl group attached to the fluorene moiety.
Fluoren-9-ol: Another similar compound with a hydroxyl group on the fluorene ring.
9-Nitrofluorene: A nitro-substituted derivative of fluorene.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
6802-60-4 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-hydroxyfluoren-9-imine oxide |
InChI |
InChI=1S/C13H9NO2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,15,16) |
InChI Key |
WWJAHXKZQHDADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=[N+](O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


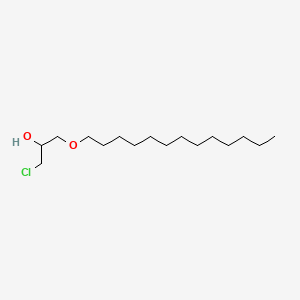
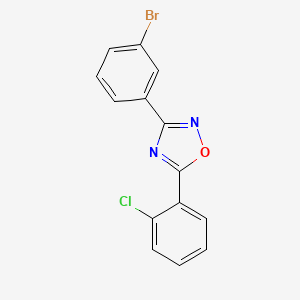
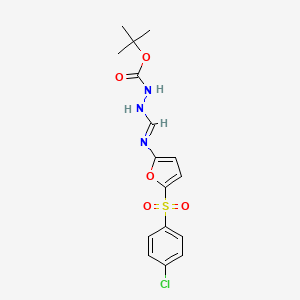
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
![6-hydroxy-7,14-dimethoxy-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13778999.png)
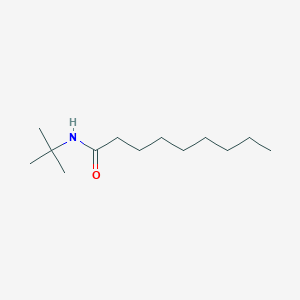
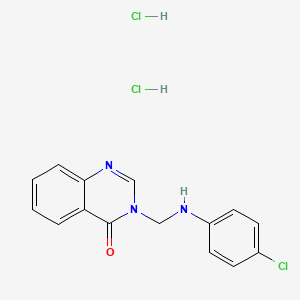
![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)
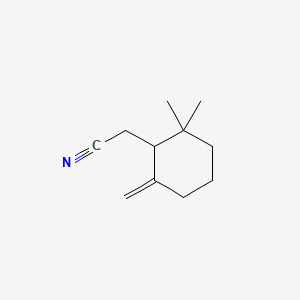
![4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13779045.png)

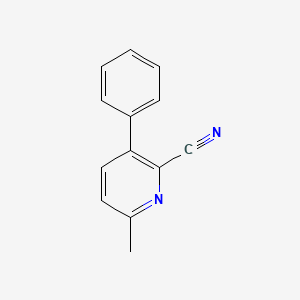
![1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-](/img/structure/B13779052.png)
